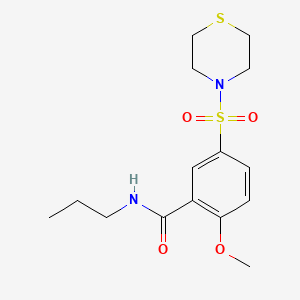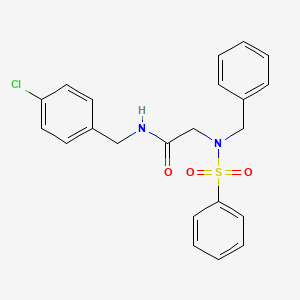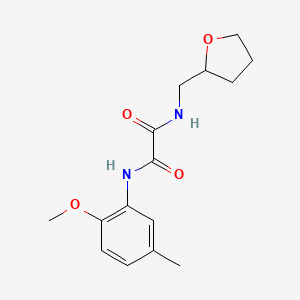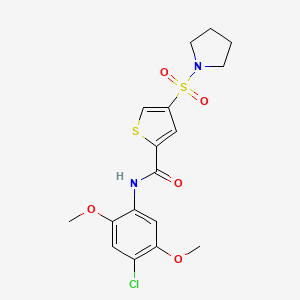
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates.
Mechanism of Action
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This leads to the depletion of ATP and the accumulation of reactive oxygen species, which can cause oxidative damage to neurons. The selective vulnerability of dopaminergic neurons to MPP+ is thought to be due to their high energy demands and low antioxidant capacity.
Biochemical and Physiological Effects:
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been shown to induce parkinsonism in humans and non-human primates. The symptoms of parkinsonism induced by 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide are similar to those of idiopathic Parkinson's disease, including bradykinesia, rigidity, and tremors. 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has also been shown to cause degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several advantages as a tool for studying Parkinson's disease. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the pathogenesis of the disease. However, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide also has several limitations. It is highly toxic and can cause parkinsonism in humans and non-human primates, which limits its use in clinical research. Additionally, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in experimental settings.
Future Directions
There are several future directions for research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. One area of research is the development of new inhibitors of mitochondrial complex I that are less toxic than 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. Another area of research is the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for developing new treatments for Parkinson's disease, such as gene therapy and stem cell therapy.
Conclusion:
In conclusion, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is a valuable tool for studying the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates. While 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several limitations, it remains an important tool for studying the disease and developing new treatments. Ongoing research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is likely to yield new insights into the pathogenesis of Parkinson's disease and other neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propylamine to form the amide, which is subsequently treated with thiomorpholine and sulfonyl chloride to yield 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which leads to the depletion of ATP and the accumulation of reactive oxygen species. These effects are similar to the pathophysiology of Parkinson's disease, making 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide a valuable tool for studying the disease.
properties
IUPAC Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURLTVJXZOOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)